molecular formula C17H18BrN3O3S2 B2934876 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681223-28-9

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No.: B2934876
CAS No.: 681223-28-9
M. Wt: 456.37
InChI Key: XVRDUONKWYQJAU-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C17H18BrN3O3S2 and its molecular weight is 456.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of derivatives related to N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide revealed that these compounds exhibit significant antimicrobial activity. The synthesis process involved converting aryl/aralkyl organic acids into corresponding esters, hydrazides, 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, and ultimately the target compounds. These compounds demonstrated variable antimicrobial activity against selected microbial species, with some showing potent activity comparable to reference standards (Gul et al., 2017).

Crystal Structure Analysis

Another aspect of research focused on the crystal structures of compounds closely related to this compound. These studies help in understanding the molecular configurations and potential interactions of such compounds, which can be crucial for designing drugs with specific biological activities (Galushchinskiy et al., 2017).

Anticancer Activities

The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including structures similar to the compound of interest, have shown promising Src kinase inhibitory and anticancer activities. These findings indicate the potential of these compounds in cancer therapy, highlighting the importance of the thiazole moiety and the morpholino group in their biological activity (Fallah-Tafti et al., 2011).

Optoelectronic Properties

Research on thiazole-based polythiophenes, which share structural motifs with this compound, has explored their optoelectronic properties. Such studies are essential for the development of new materials for electronic and photonic devices, indicating the versatility of thiazole derivatives beyond pharmaceutical applications (Camurlu & Guven, 2015).

Antifungal Agents

A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives discovered broad-spectrum antifungal agents effective against Candida and Aspergillus species. This research underscores the importance of structural modifications in enhancing the biological activity and stability of pharmaceutical compounds (Bardiot et al., 2015).

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S2/c18-13-3-1-12(2-4-13)14-9-26-17(19-14)20-15(22)10-25-11-16(23)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRDUONKWYQJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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